What is the chemical structure of 3-bromofuran-2-5-diboronic acid pinacol ester
What is the chemical structure of 3-bromofuran-2-5-diboronic acid pinacol ester
An in-depth technical analysis of 3-bromofuran-2,5-diboronic acid pinacol ester requires moving beyond basic structural identification and into the realm of advanced synthetic strategy. For researchers in drug development and organic materials, this molecule is not merely a reagent; it is a highly programmable, trifunctional building block.
This whitepaper deconstructs the chemical architecture, electronic causality, and self-validating experimental workflows required to harness the orthogonal reactivity of this complex furan derivative.
Chemical Architecture & Electronic Causality
The utility of 3-bromofuran-2,5-diboronic acid pinacol ester (CAS: 2225873-46-9)[1] lies in its precise spatial and electronic arrangement of functional groups. The furan core acts as an electron-rich heteroaromatic scaffold, which is heavily modified by three distinct functional handles:
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C2 and C5 Pinacol Boronate Esters (Bpin): Free furan boronic acids are notoriously unstable and prone to rapid protodeboronation at the electron-rich alpha positions[2]. The esterification with pinacol provides critical steric shielding and reduces the Lewis acidity of the boron atom. This structural choice stabilizes the molecule for long-term storage while maintaining sufficient reactivity for transmetalation under mild basic conditions[2].
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C3 Bromine Atom: Positioned at the beta carbon, this halogen serves as an electrophilic handle. However, it is sterically hindered by the adjacent C2-Bpin group and electronically deactivated compared to external, unhindered aryl iodides.
This specific architecture creates a reactivity gradient . The C-Bpin bonds act as nucleophiles in cross-coupling, while the C-Br bond acts as an electrophile. Because the activation energies for transmetalation (of the Bpin) and oxidative addition (of the Br) are distinct, researchers can execute sequence-controlled, orthogonal functionalizations without the need for intermediate protecting groups[3].
Orthogonal reactivity pathways of 3-bromofuran-2,5-diboronic acid pinacol ester.
Quantitative Data & Physicochemical Profiling
To successfully deploy this molecule in complex syntheses, its physical parameters and optimal coupling conditions must be strictly controlled. Table 1 outlines the core physicochemical data[4], while Table 2 provides a proven matrix for orthogonal catalyst selection[3].
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-bromofuran |
| CAS Registry Number | 2225873-46-9 |
| Molecular Formula | C16H25B2BrO5 |
| Molecular Weight | 398.90 g/mol |
| Core Scaffold | Furan (Heteroaromatic) |
| 1H NMR Signature (Expected) | Singlet ~6.8-7.2 ppm (C4-H), Large singlet ~1.3 ppm (24H, Bpin CH3) |
Table 2: Orthogonal Coupling Optimization Matrix
| Reaction Phase | Target Bond | Preferred Catalyst/Ligand | Optimal Base | Solvent System | Temp |
| Primary Coupling | C2/C5 (C-Bpin) | Pd(PPh3)4 | K2CO3 (aq) | Toluene/H2O | 80°C |
| Secondary Coupling | C3 (C-Br) | Pd2(dba)3 / SPhos | Cs2CO3 | 1,4-Dioxane | 100°C |
Self-Validating Experimental Protocol: Sequence-Controlled Ter-Arylation
The following protocol details the causality behind synthesizing a highly conjugated, asymmetric ter-aryl furan system. To ensure scientific integrity, this workflow is designed as a self-validating system , embedding analytical checkpoints that prevent the propagation of failed intermediates.
Phase 1: Reagent Preparation & System Purging
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Action: Purge all reaction vessels with Argon. Use anhydrous Toluene and 1,4-Dioxane.
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Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic esters (Glaser-type coupling) and the premature degradation of the Pd(0) catalyst[5].
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Validation Checkpoint: Perform Karl Fischer titration on solvents prior to use. The system is validated for use only if H2O content is <50 ppm.
Phase 2: Primary Suzuki-Miyaura Coupling (C2/C5 Arylation)
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Action: Combine 3-bromofuran-2,5-diboronic acid pinacol ester (1.0 eq), an external Aryl Iodide (2.1 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (3.0 eq) in a degassed Toluene/H2O (4:1) mixture. Heat to 80°C for 12 hours.
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Causality: Why K2CO3? The carbonate anion actively coordinates to the empty p-orbital of the boron atom, forming a tetravalent boronate complex. This geometry accelerates the transmetalation step. We use an Aryl Iodide because its oxidative addition to Pd(0) is significantly faster than that of the internal C3-Br, ensuring the catalyst selectively activates the external electrophile, leaving the internal bromide intact[3].
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Validation Checkpoint: Monitor via LC-MS. The reaction is validated when the starting material mass (m/z 399 [M+H]+) is entirely replaced by the di-arylated intermediate mass. If mono-arylation persists, catalyst poisoning has occurred.
Phase 3: Secondary Suzuki-Miyaura Coupling (C3 Arylation)
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Action: Isolate the intermediate via silica gel chromatography. To the purified intermediate, add an external Aryl Boronic Acid (1.2 eq), Pd2(dba)3 (0.02 eq), SPhos (0.04 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-Dioxane. Heat to 100°C for 16 hours.
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Causality: The C3-Br bond is now the sole reactive site. SPhos is selected as the ligand because its bulky, electron-rich biaryl structure accelerates the oxidative addition of the sterically hindered C3-Br bond. Cs2CO3 provides the stronger basicity required to drive the coupling of this less reactive internal halide[3].
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Validation Checkpoint: Conduct 1H NMR analysis of the crude mixture. The furan C4-H proton will shift significantly (typically downfield) due to the new anisotropic shielding from the newly installed C3-aryl group. This shift definitively validates successful ter-arylation.
Self-validating sequence for orthogonal cross-coupling workflows.
Applications in Advanced Fields
Organic Electronics (OLEDs & OPVs): Furan-based conjugated polymers are gaining traction over traditional thiophenes due to their greater solubility and distinct HOMO/LUMO energy levels. 3-bromofuran-2,5-diboronic acid pinacol ester allows materials scientists to build precise A-D-A (Acceptor-Donor-Acceptor) oligomers by utilizing the C2/C5 positions for polymer backbone extension and the C3 position for side-chain functionalization (tuning solubility or electronic bandgap)[5].
Pharmaceutical Drug Development: Furan rings frequently serve as bioisosteres for phenyl or pyrrole rings to improve the pharmacokinetic profile (e.g., lipophilicity and metabolic stability) of small molecule APIs. The ability to independently functionalize three distinct vectors on a single furan ring allows medicinal chemists to rapidly synthesize diverse libraries of kinase inhibitors or GPCR modulators from a single, centralized precursor[2].
References
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[2] Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: nih.gov. URL:[Link]
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[5] Title: Synthesis, Structure, and Optical Properties of Di-m-benzihexaphyrins... Source: acs.org. URL:[Link]
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[3] Title: Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites. Source: acs.org. URL:[Link]
Sources
- 1. Diboron pinacole | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Bromofuran-2-5-diboronic acid pinacol ester | 2225873-46-9 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
